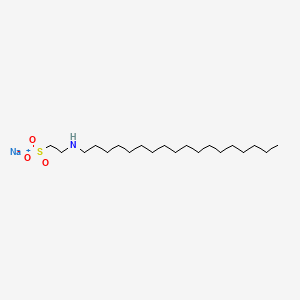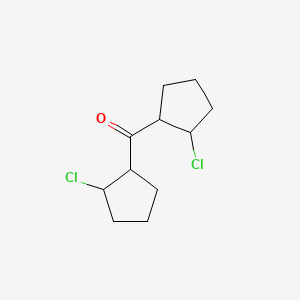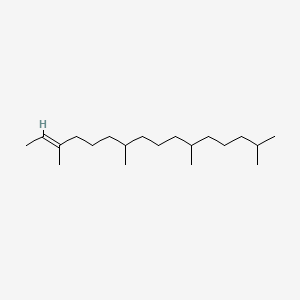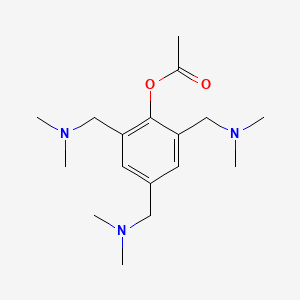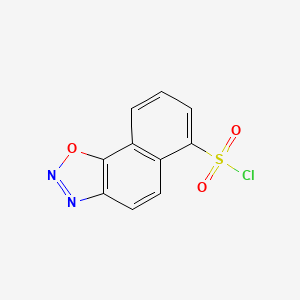
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride is a heterocyclic organic compound with the molecular formula C10H5ClN2O3S and a molecular weight of 268.6763 g/mol . It is also known by its IUPAC name, benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride . This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxadiazole ring and a sulfonyl chloride group.
Métodos De Preparación
The synthesis of Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the oxadiazole and sulfonyl chloride functionalities. One common method involves the cyclization of naphthalene-2-carboxylic acid hydrazide with phosphoryl chloride to form the oxadiazole ring, followed by sulfonylation using chlorosulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can undergo coupling reactions with aromatic compounds to form more complex structures.
Aplicaciones Científicas De Investigación
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes . The oxadiazole ring may also contribute to its biological activity through interactions with specific receptors or enzymes .
Comparación Con Compuestos Similares
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride can be compared with other similar compounds, such as:
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulfonate: Contains a sulfonate group, which affects its reactivity and applications.
Benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride: Another name for the same compound, highlighting its structural features.
These comparisons highlight the unique reactivity and applications of this compound, particularly due to the presence of the sulfonyl chloride group.
Propiedades
Número CAS |
97552-60-8 |
|---|---|
Fórmula molecular |
C10H5ClN2O3S |
Peso molecular |
268.68 g/mol |
Nombre IUPAC |
benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(14,15)9-3-1-2-7-6(9)4-5-8-10(7)16-13-12-8/h1-5H |
Clave InChI |
PEANXEYQMOELEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2ON=N3)C(=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


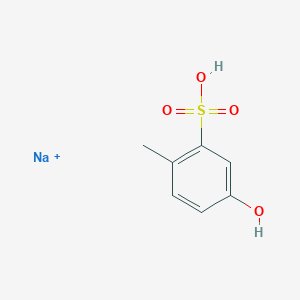

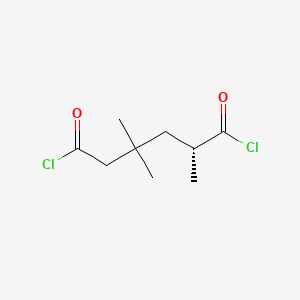
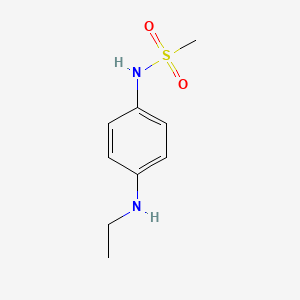
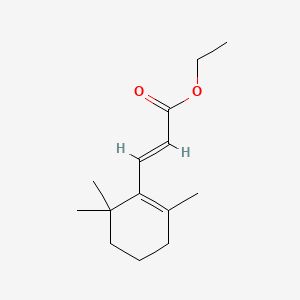
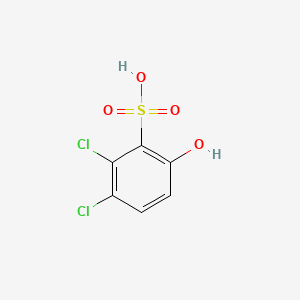
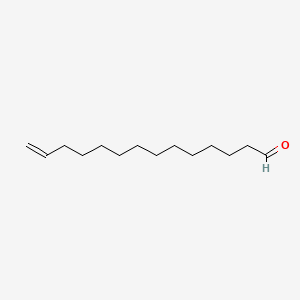

![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
